

Technical Support Center: Managing Argon Interference in Mass Spectrometry

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Compound of Interest

Compound Name: *argon-38*
Cat. No.: *B12055567*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage argon-based interferences in your Inductively Coupled Plasma Mass Spectrometry (ICP-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are argon-based interferences and why do they occur?

A1: Argon-based interferences are a common type of spectral interference in ICP-MS. They arise from the argon plasma gas itself, which can combine with other elements from the sample matrix, acids, or atmospheric gases to form polyatomic ions.^[1] These polyatomic ions can have the same mass-to-charge ratio (m/z) as the analyte of interest, leading to an artificially high signal and inaccurate quantification.^{[2][3]} For example, the combination of argon and chlorine can form $^{40}\text{Ar}^{35}\text{Cl}^+$, which interferes with the measurement of arsenic at m/z 75.^[2]

Q2: What are the most common argon-based polyatomic interferences I should be aware of?

A2: Several common argon-based polyatomic ions can interfere with the analysis of key elements. Understanding these is the first step in troubleshooting. The table below summarizes some of the most frequently encountered interferences.

Interfering Ion	Analyte Isotope	m/z
$^{40}\text{Ar}^{16}\text{O}^+$	$^{56}\text{Fe}^+$	56
$^{40}\text{Ar}^{14}\text{N}^+$	$^{54}\text{Fe}^+$	54
$^{40}\text{Ar}^{35}\text{Cl}^+$	$^{75}\text{As}^+$	75
$^{40}\text{Ar}^{38}\text{Ar}^+$	$^{78}\text{Se}^+$	78
$^{40}\text{Ar}^{40}\text{Ar}^+$	$^{80}\text{Se}^+$	80
$^{40}\text{Ar}_2\text{H}^+$	$^{81}\text{Br}^+$	81
$^{40}\text{Ar}^{23}\text{Na}^+$	$^{63}\text{Cu}^+$	63

Q3: My signal for a specific isotope is unexpectedly high. How can I confirm if this is due to argon interference?

A3: An unexpectedly high signal for a target isotope is a strong indicator of interference. To confirm if it's argon-based, you can perform the following checks:

- Analyze a Blank Sample: Run a blank sample containing the same acid matrix as your samples (e.g., deionized water with 2% nitric acid). If you still observe a significant signal at the m/z of your analyte, it is likely due to polyatomic interference from the plasma gas or acids.^[4]
- Analyze a Standard of the Suspected Interfering Element: If you suspect an interference from a specific element in your matrix combining with argon (e.g., chlorine), analyze a

standard solution containing only that element. An elevated signal at the analyte's m/z would confirm the interference.

- Use an Alternative Isotope: If your analyte has other isotopes that are free from known argon-based interferences, measure one of them. A significantly lower calculated concentration from the interference-free isotope confirms interference on the primary isotope.

Troubleshooting Guides

Issue 1: High Background Signal at m/z 56 (Interference on Iron)

Symptoms: You are observing a consistently high background signal or elevated readings for ^{56}Fe , even in blank solutions.

Possible Cause: This is very likely due to the presence of the $^{40}\text{Ar}^{16}\text{O}^+$ polyatomic ion, which has the same nominal mass as $^{56}\text{Fe}^+$.^[5] The oxygen can originate from water, acids, or entrained atmospheric gases.

Solutions:

- Collision/Reaction Cell (CRC) Technology: This is the most effective method for reducing $^{40}\text{Ar}^{16}\text{O}^+$ interference.
 - Collision Mode (with Helium): Introduce helium gas into the collision cell. The larger $^{40}\text{Ar}^{16}\text{O}^+$ ions will collide more frequently with the helium atoms than the smaller $^{56}\text{Fe}^+$ ions, losing more kinetic energy. An energy barrier can then be used to filter out the lower-energy interfering ions.^[6]
 - Reaction Mode (with Hydrogen or Ammonia): Using a reactive gas like hydrogen or a mixture of hydrogen and helium can effectively neutralize the $^{40}\text{Ar}^{16}\text{O}^+$ interference through chemical reactions.^{[7][8]}
- Cold Plasma: Operating the plasma at a lower radiofrequency (RF) power (e.g., 600-700 W) can reduce the formation of argon-based ions.^{[9][10]} However, this may also reduce the

ionization of iron, so a balance must be found. This technique is most suitable for clean sample matrices.

- **Mathematical Corrections:** While less common for this interference due to the effectiveness of CRCs, in the absence of a collision cell, mathematical corrections can be attempted by monitoring other oxygen-containing polyatomic ions.

Issue 2: Inaccurate Arsenic (^{75}As) Results in Samples Containing Chlorine

Symptoms: You are getting erroneously high results for arsenic at m/z 75, particularly in samples digested with hydrochloric acid (HCl) or containing high levels of chlorides.

Possible Cause: This is a classic case of interference from the $^{40}\text{Ar}^{35}\text{Cl}^+$ polyatomic ion.[2]

Solutions:

- **Collision/Reaction Cell (CRC) Technology:**
 - **Collision Mode (with Helium):** Helium can be used to reduce the $^{40}\text{Ar}^{35}\text{Cl}^+$ interference through kinetic energy discrimination (KED).[11]
 - **Reaction Mode (with Hydrogen):** Hydrogen is a highly effective reaction gas for removing $^{40}\text{Ar}^{35}\text{Cl}^+$ interference.[9]
- **Mathematical Correction:** This is a well-established method for correcting $^{40}\text{Ar}^{35}\text{Cl}^+$ interference. The signal from another argon-chloride isotope, $^{40}\text{Ar}^{37}\text{Cl}^+$ at m/z 77, is monitored, and its known isotopic abundance ratio to $^{40}\text{Ar}^{35}\text{Cl}^+$ is used to subtract the interfering signal from m/z 75.[2] A common correction equation is:
 - **Corrected ^{75}As Signal = Measured Signal at m/z 75 - (Correction Factor \times (Measured Signal at m/z 77 - Selenium Contribution at m/z 77))**
- **Sample Preparation:** If possible, avoid using hydrochloric acid in your sample preparation. Consider using nitric acid and/or hydrogen peroxide for digestion.

Issue 3: High Background and Poor Detection Limits for Selenium (^{78}Se , ^{80}Se)

Symptoms: You are struggling with high background noise and poor sensitivity for selenium isotopes, especially ^{78}Se and ^{80}Se .

Possible Cause: Selenium is heavily affected by argon dimer interferences: $^{40}\text{Ar}^{38}\text{Ar}^+$ on $^{78}\text{Se}^+$ and $^{40}\text{Ar}_2^+$ on $^{80}\text{Se}^+$.[\[12\]](#)

Solutions:

- Collision/Reaction Cell (CRC) Technology:
 - Reaction Mode (with Hydrogen): Hydrogen gas is very effective at reacting with and eliminating argon dimer interferences.[\[12\]](#) A mixture of helium and hydrogen can also yield very low detection limits.[\[7\]](#)[\[8\]](#)
 - Reaction Mode (with Oxygen): Oxygen can be used to shift the selenium isotopes to their oxide forms (e.g., $^{78}\text{Se}^{16}\text{O}^+$ at m/z 94 and $^{80}\text{Se}^{16}\text{O}^+$ at m/z 96), moving them away from the original argon dimer interferences.[\[13\]](#)
- "Cool Plasma" is Not Recommended: While cool plasma conditions suppress the formation of argon dimers, they are not suitable for selenium analysis due to selenium's high ionization energy.[\[12\]](#)

Quantitative Data on Interference Reduction

The following table provides a summary of the effectiveness of different interference reduction techniques, presented as the Background Equivalent Concentration (BEC). A lower BEC indicates a more effective reduction of the interference and better detection limits.

Analyte Isotope	Interference	Mitigation Technique	Reported BEC (ng/L)
$^{56}\text{Fe}^+$	$^{40}\text{Ar}^{16}\text{O}^+$	He/H ₂ Collision/Reaction Cell	6[7][8]
$^{75}\text{As}^+$	$^{40}\text{Ar}^{35}\text{Cl}^+$	He/H ₂ Collision/Reaction Cell	Varies with Cl ⁻ concentration
$^{80}\text{Se}^+$	$^{40}\text{Ar}_2^+$	He/H ₂ Collision/Reaction Cell	2[7][8]

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Collision/Reaction Cell

This protocol outlines the general steps for optimizing CRC parameters to remove a known polyatomic interference.

- Instrument Stabilization: Ignite the plasma and allow the instrument to warm up for at least 30 minutes to ensure stable operating conditions.
- Prepare Solutions:
 - Tuning Solution: A solution containing a mid-mass element (e.g., 1 µg/L of Rhodium) in your typical acid matrix.
 - Interference Solution: A solution containing the element that forms the polyatomic interference (e.g., a high concentration of a chloride salt for $^{40}\text{Ar}^{35}\text{Cl}^+$) in your acid matrix.
 - Analyte Standard: A standard of the analyte of interest at a known concentration.
- Initial Parameter Setup: Set the ICP-MS parameters (RF power, gas flows) to the manufacturer's recommended values for robust plasma conditions.
- Optimize Collision/Reaction Gas Flow Rate:

- Introduce the interference solution and monitor the signal at the m/z of the analyte.
- Begin with no collision/reaction gas flowing into the cell.
- Gradually increase the gas flow rate in small increments.
- Record the signal intensity at each step. The optimal flow rate is the one that provides the maximum reduction in the interference signal.
- Optimize Kinetic Energy Discrimination (KED) Voltage (for Collision Mode):
 - With the optimal gas flow rate, introduce the analyte standard and monitor its signal.
 - Gradually increase the KED voltage (energy barrier).
 - Observe the point where the analyte signal begins to decrease significantly. The optimal KED voltage is typically set just below this point to maximize the removal of lower-energy interfering ions while minimizing the loss of analyte ions.
- Verify with a Mixed Solution: Analyze a solution containing both the analyte and the interfering element to confirm the effectiveness of the optimized parameters.

Protocol 2: Setting Up "Cold Plasma" Conditions

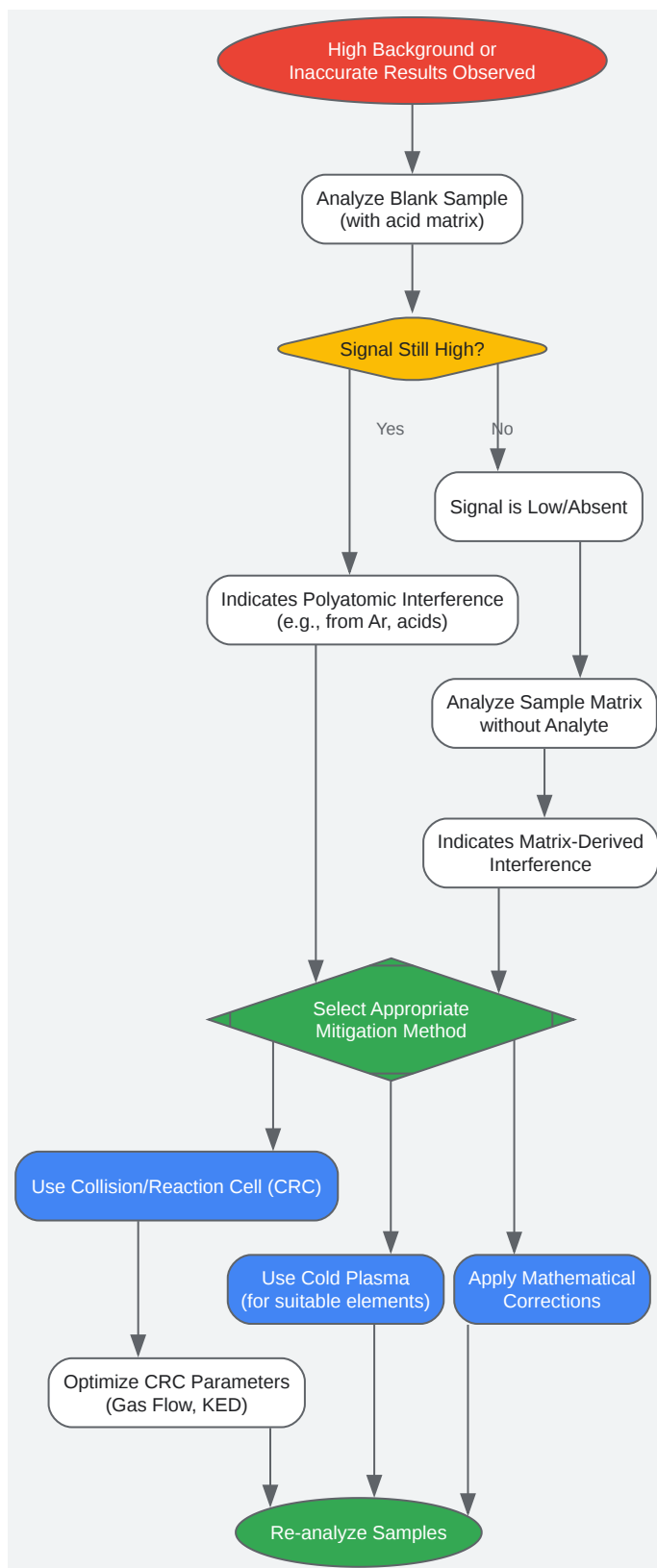
This protocol provides a general guideline for establishing cold plasma conditions to reduce argon-based interferences. Note that this technique is not suitable for all elements.

- Instrument Stabilization: Ignite the plasma under normal (hot) conditions and allow it to stabilize.
- Reduce RF Power: Gradually reduce the RF power to a lower level, typically in the range of 600-800 W.
- Adjust Nebulizer Gas Flow: Optimize the nebulizer gas flow rate. Often, a slightly higher flow rate is needed under cold plasma conditions to maintain a stable plasma.
- Monitor Plasma Stability: Use a tuning solution to monitor the stability of the plasma and the signal of a low-ionization potential element (e.g., Cerium). The ratio of CeO^+/Ce^+ should be

significantly lower than in hot plasma conditions.

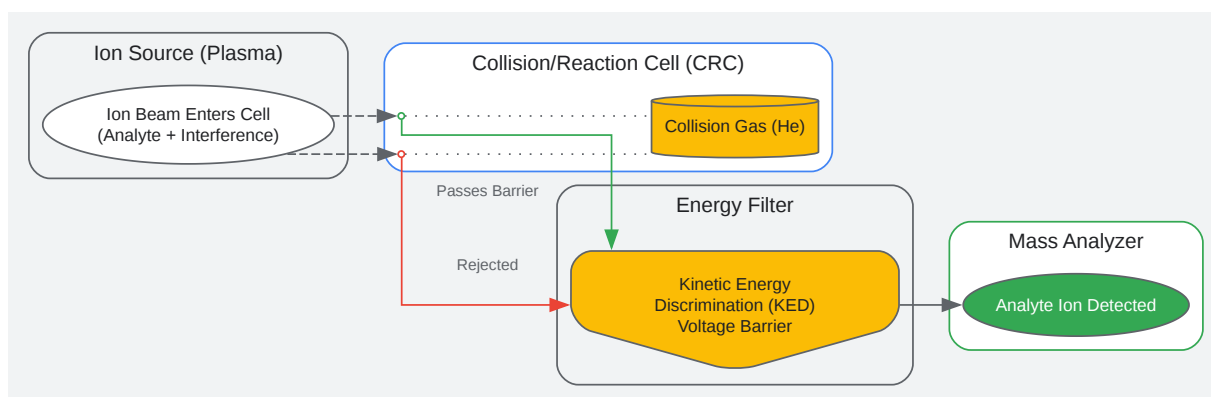
- **Check Analyte Signal:** Analyze a standard of your analyte to ensure that you are still achieving adequate sensitivity. Cold plasma significantly reduces the ionization of elements with high ionization potentials.
- **Matrix Effects:** Be aware that cold plasma is more susceptible to matrix effects than hot plasma. This technique is best suited for simple and clean sample matrices.

Visualizations



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Caption: Troubleshooting workflow for argon interference.



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Caption: Mechanism of CRC with KED.

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